molecular formula C12H9ClN2O3 B047742 N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide CAS No. 113888-28-1

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide

Cat. No. B047742
M. Wt: 264.66 g/mol
InChI Key: SWSLFCXDEFPCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide, also known as NADA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NADA is a member of the naphthalene family of compounds and has been found to have a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide is not fully understood. However, it has been found to interact with the endocannabinoid system, specifically the transient receptor potential vanilloid type 1 (TRPV1) receptor. N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has been shown to bind to the TRPV1 receptor and activate it, leading to the release of neurotransmitters and the modulation of pain and inflammation.

Biochemical And Physiological Effects

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit tumor growth, and modulate neurotransmitter release. N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has also been found to have anxiolytic and anticonvulsant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide is its potential therapeutic applications. It has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are many future directions for the study of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide. One area of research is the development of new drugs based on the structure of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide. Another area of research is the study of the mechanism of action of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide and its interactions with the endocannabinoid system. Additionally, the potential therapeutic applications of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide in the treatment of neuropathic pain, epilepsy, and anxiety disorders should be further explored.

Synthesis Methods

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide can be synthesized by the reaction of 6-amino-7-chloro-1,2,3,4-tetrahydro-naphthalene-5,8-dione with acetic anhydride in the presence of a catalyst. The resulting compound is then purified by recrystallization.

Scientific Research Applications

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have antinociceptive, anti-inflammatory, and antitumor activities. It has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.

properties

CAS RN

113888-28-1

Product Name

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

N-(6-amino-7-chloro-5,8-dioxonaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c1-5(16)15-7-4-2-3-6-8(7)12(18)9(13)10(14)11(6)17/h2-4H,14H2,1H3,(H,15,16)

InChI Key

SWSLFCXDEFPCTK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl

synonyms

Acetamide, N-(6-amino-7-chloro-5,8-dihydro-5,8-dioxo-1-naphthalenyl)-

Origin of Product

United States

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